molecular formula C14H15ClN2 B1486616 3-Chloro-6-(4-isobutylphenyl)pyridazine CAS No. 1154601-08-7

3-Chloro-6-(4-isobutylphenyl)pyridazine

Cat. No. B1486616
CAS RN: 1154601-08-7
M. Wt: 246.73 g/mol
InChI Key: LMIWTHWUVOXIGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyridazine synthesis involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .


Molecular Structure Analysis

Pyridazinone is a derivative of pyridazine, which contains nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality . The molecular formula of a similar compound, 3-Chloro-6-(4-cyclohexylphenyl)pyridazine, is C16H17ClN2 .


Chemical Reactions Analysis

Pyridazinone, a derivative of pyridazine, has been associated with a plethora of activities . Various derivatives such as 3-o-substituted benzyl pyridazinone were found to be selective cyclooxygenase inhibitors .

Scientific Research Applications

Synthesis and Structural Characterization

Recent studies have highlighted the synthesis and structural characterization of pyridazine derivatives, showcasing their potential in various scientific applications. Pyridazine derivatives have been synthesized and characterized through spectroscopic techniques such as NMR, IR, and mass spectrometry, with structures confirmed by single-crystal X-ray diffraction techniques. These studies provide foundational knowledge for further exploration of their applications in fields like medicinal chemistry and materials science (Sallam et al., 2021), (Sallam et al., 2021).

Chemical Reactivity and Inhibition Properties

Pyridazine derivatives have been studied for their chemical reactivity and inhibition properties. For instance, their use as corrosion inhibitors for mild steel in acidic environments has been documented, indicating the role of the pyridazine ring in interacting with metallic surfaces and the possibility of their application in corrosion protection (Mashuga et al., 2017).

Agricultural Applications

In agriculture, certain pyridazine derivatives have shown promise as herbicidal agents, indicating their potential for use in controlling undesirable plant growth. The synthesis of these compounds and their evaluation through biological testing highlight their relevance in the development of new agricultural chemicals (Xu et al., 2008).

Molecular Docking and Biological Activities

Further research has expanded into the molecular docking and investigation of biological activities of pyridazine derivatives, such as their antioxidant properties. Through detailed structural analysis, Hirshfeld surface analysis, and DFT calculations, these studies aim to elucidate the mechanisms behind the biological activities of pyridazine compounds, offering insights into their potential therapeutic applications (Sallam et al., 2021).

properties

IUPAC Name

3-chloro-6-[4-(2-methylpropyl)phenyl]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2/c1-10(2)9-11-3-5-12(6-4-11)13-7-8-14(15)17-16-13/h3-8,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIWTHWUVOXIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(4-isobutylphenyl)pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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